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Introduction
N-Arachidonoyl glycine (NAGly) is an endogenous lipid mediator, structurally related to the

endocannabinoid anandamide. It is involved in a variety of physiological processes, including

pain perception, inflammation, and cellular signaling. Unlike anandamide, NAGly exhibits low

affinity for the classical cannabinoid receptors CB1 and CB2, mediating its effects through other

targets, most notably the orphan G protein-coupled receptors GPR18 and GPR55.

Understanding the physiological concentrations of NAGly in various tissues is crucial for

elucidating its biological functions and for the development of novel therapeutics targeting its

signaling pathways. This technical guide provides a comprehensive overview of the current

knowledge on NAGly concentrations in different tissues, detailed experimental protocols for its

quantification, and a description of its primary signaling pathways.

Data Presentation: Physiological Concentrations of
Arachidoyl Glycine
The concentration of Arachidoyl glycine varies significantly across different tissues and

species. The following tables summarize the available quantitative data from peer-reviewed

literature.

Table 1: Physiological Concentration of Arachidoyl Glycine (NAGly) in Rodent Tissues
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Species Tissue Concentration Method Reference

Rat Brain
~50 pmol/g (dry

weight)
LC-MS [1]

Rat Spinal Cord
~140 pmol/g (dry

weight)
LC-MS [1]

Mouse Brain 13.1 ± 2.1 pmol/g LC-MS/MS [2]

Note: Data on the physiological concentrations of NAGly in a wider range of peripheral tissues

such as liver, kidney, skeletal muscle, and adipose tissue in rodents are not extensively

reported in the current literature. However, some studies suggest that dietary lipid composition

can influence the levels of N-acyl amino acids, including NAGly, in these tissues[3].

Table 2: Relative Abundance of Arachidoyl Glycine (NAGly) in Human Tissues

Species Tissue/Fluid
Relative
Abundance

Method Reference

Human Serum

Markedly

increased during

fasting compared

to re-fed state

LC-MS/MS [4]

Note: Absolute quantitative concentrations of NAGly in human tissues are not widely available.

The provided data indicates relative changes under different physiological conditions.

Experimental Protocols: Quantification of
Arachidoyl Glycine
The quantification of Arachidoyl glycine in biological matrices is primarily achieved through

liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity

and specificity. Below is a detailed methodology compiled from various sources for the analysis

of NAGly in tissue samples.
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Tissue Sample Preparation
Objective: To extract NAGly from tissue homogenates and remove interfering substances.

Materials:

Tissue sample (e.g., brain, spinal cord)

Homogenizer (e.g., bead beater, sonicator)

Extraction solvent: Methanol/Chloroform (2:1, v/v)

Internal standard (IS): Deuterated Arachidoyl glycine (NAGly-d8)

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

SPE conditioning solvent: Methanol

SPE equilibration solvent: Water

SPE wash solvent: Water

SPE elution solvent: Methanol

Nitrogen evaporator

Reconstitution solvent: Methanol/Water (70:30, v/v)

Procedure:

Homogenization: Weigh the frozen tissue sample and homogenize it in the extraction solvent

containing the internal standard (NAGly-d8). The ratio of tissue to solvent should be

optimized but is typically around 1:10 (w/v).

Lipid Extraction: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes

at 4°C to pellet the tissue debris. Collect the supernatant containing the lipid extract.

Solid-Phase Extraction (SPE): a. Conditioning: Condition the C18 SPE cartridge by passing

1.0 mL of methanol through it. b. Equilibration: Equilibrate the cartridge by passing 1.0 mL of
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water through it. c. Sample Loading: Load the lipid extract onto the SPE cartridge. d.

Washing: Wash the cartridge with 0.5 mL of water to remove salts and other polar impurities.

e. Elution: Elute the analytes with 2 x 0.8 mL of 100% methanol.

Drying and Reconstitution: Evaporate the eluted fractions to dryness under a stream of

nitrogen. Reconstitute the dried extract in 100 µL of the reconstitution solvent. The sample is

now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
Objective: To separate and quantify Arachidoyl glycine using liquid chromatography-tandem

mass spectrometry.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system

Triple quadrupole mass spectrometer

Chromatographic Conditions:

Column: A reversed-phase column, such as a Zorbax SB-CN (2.1 x 100 mm, 3.5 µm), is

suitable.

Mobile Phase A: 10 mM Ammonium acetate in water.

Mobile Phase B: 100% Methanol.

Flow Rate: 300 µL/min.

Gradient Elution:

0-0.5 min: 45% B (isocratic)

0.5-1.0 min: Increase to 70% B
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(Further gradient steps should be optimized based on the specific system and to ensure

separation from other analytes).

Injection Volume: 5-10 µL.

Column Temperature: 40°C.

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

NAGly: Precursor ion (m/z) 362.3 → Product ion (m/z) 76.1

NAGly-d8 (IS): Precursor ion (m/z) 370.3 → Product ion (m/z) 84.1

Optimization: The fragmentor voltage and collision energy should be optimized for each

analyte to achieve maximum sensitivity.

Workflow Diagram for NAGly Quantification
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Experimental workflow for the quantification of Arachidoyl glycine.

Signaling Pathways of Arachidoyl Glycine
Arachidoyl glycine exerts its biological effects primarily through the activation of G protein-

coupled receptors GPR18 and GPR55.
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GPR18 Signaling Pathway
GPR18 is considered a primary receptor for NAGly. Its activation leads to complex downstream

signaling cascades that can vary depending on the cell type. The signaling is often initiated

through the coupling of Gαi/o proteins.

Gαi/o Coupling: Activation of GPR18 by NAGly leads to the dissociation of the Gαi/o subunit

from the Gβγ complex.

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading

to a decrease in intracellular cyclic AMP (cAMP) levels.

Modulation of Ion Channels and Kinases: The Gβγ subunit can directly modulate the activity

of ion channels and other effector enzymes, such as phospholipase C (PLC) and

phosphoinositide 3-kinase (PI3K).

MAPK Activation: GPR18 activation has been shown to lead to the phosphorylation and

activation of mitogen-activated protein kinases (MAPK), such as ERK1/2, which can

influence gene expression and cell proliferation.

Intracellular Calcium Mobilization: In some cellular contexts, GPR18 activation can lead to an

increase in intracellular calcium concentrations.
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Simplified signaling pathway of GPR18 activation by Arachidoyl glycine.
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GPR55 Signaling Pathway
GPR55 is another receptor target for NAGly. Its activation primarily involves Gαq and Gα12/13

proteins, leading to robust increases in intracellular calcium and activation of the RhoA

pathway.

Gαq and Gα12/13 Coupling: Upon NAGly binding, GPR55 activates Gαq and Gα12/13

proteins.

Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC),

which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG).

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum,

triggering the release of stored calcium into the cytoplasm.

RhoA Activation: The Gα12/13 pathway leads to the activation of the small GTPase RhoA.

Downstream Effects: Increased intracellular calcium and RhoA activation lead to a variety of

cellular responses, including the activation of protein kinase C (PKC), modulation of

cytoskeletal dynamics, and activation of transcription factors. GPR55 activation also leads to

the phosphorylation of ERK1/2.
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Simplified signaling pathway of GPR55 activation by Arachidoyl glycine.
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Conclusion
This technical guide provides a summary of the current understanding of the physiological

concentrations of Arachidoyl glycine in various tissues, detailed protocols for its

quantification, and an overview of its major signaling pathways. While data on NAGly levels in

central nervous system tissues are available, further research is needed to establish a

comprehensive profile of its concentrations in peripheral tissues across different species. The

provided experimental protocols offer a robust framework for researchers aiming to quantify

this important lipid mediator. A deeper understanding of NAGly's tissue distribution and

signaling mechanisms will be instrumental in advancing our knowledge of its physiological roles

and in the development of new therapeutic strategies.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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